Cefoxitina Δ2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

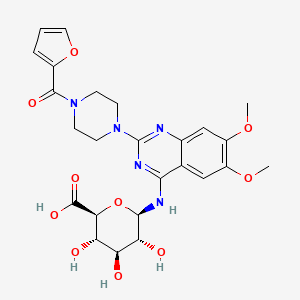

Δ2-Cefoxitin is a derivative of Cefoxitin, a semi-synthetic antibiotic derived from Cephamycin C, possessing high resistance to β-lactamase inactivation. An antibacterial.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana de Amplio Espectro

La cefoxitina es un antibiótico β-lactámico derivado de la cefamicina C, una sustancia natural producida por Streptomyces lactamdurans {svg_1}. Su resistencia a la destrucción por β-lactamasas da como resultado un amplio espectro de actividad antibacteriana que incluye bacterias anaerobias, así como bacterias aerobias Gram-positivas y Gram-negativas {svg_2}.

Tratamiento de Klebsiella pneumoniae Productora de ESBL

La cefoxitina se ha utilizado como tratamiento definitivo para la bacteriemia por Klebsiella pneumoniae productora de β-lactamasas de espectro extendido en unidades de cuidados intensivos {svg_3}. La eficacia clínica de la cefoxitina se encontró comparable a la terapia con carbapenémicos {svg_4}.

Reducción de la Selección de Cepas Resistentes a Carbapenémicos

El uso de cefoxitina como terapia antibiótica definitiva podría ser una opción terapéutica para algunas bacteriemias por ESBL-KP, ahorrando carbapenémicos y reduciendo la selección de cepas de Pseudomonas aeruginosa resistentes a carbapenémicos {svg_5}.

Administración de Fármacos Basada en Nanopartículas de Oro

Las nanopartículas de oro han ganado popularidad como un vehículo eficaz de administración de fármacos debido a sus características únicas {svg_6}. La cefoxitina se ha utilizado como agente reductor y estabilizador en la síntesis de nanopartículas de oro {svg_7}.

Superación de la Resistencia en Patógenos Gram-negativos

La cefoxitina, una cefalosporina de segunda generación, pierde su potencial debido a la modificación en las porinas (ompK35 y ompK36) de los patógenos Gram-negativos {svg_8}. Sin embargo, se ha propuesto el uso de nanopartículas de oro como herramienta de administración para revivir el potencial de la cefoxitina contra estos patógenos {svg_9}.

Estrategia Nano-antibiótica

La combinación de cefoxitina y nanopartículas de oro representa una estrategia nano-antibiótica para superar la resistencia en patógenos clínicos {svg_10}. Este enfoque aumenta la potencia del antibiótico y proporciona una nueva vía para el tratamiento de infecciones bacterianas resistentes {svg_11}.

Mecanismo De Acción

Target of Action

Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.

Mode of Action

Δ2-Cefoxitin, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Δ2-Cefoxitin is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, Δ2-Cefoxitin disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.

Pharmacokinetics

The pharmacokinetics of Δ2-Cefoxitin involve its distribution, metabolism, and excretion . After intravenous administration, Δ2-Cefoxitin is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .

Result of Action

The primary result of Δ2-Cefoxitin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes Δ2-Cefoxitin effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .

Safety and Hazards

Direcciones Futuras

Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.

Análisis Bioquímico

Biochemical Properties

The methoxyl group provides Δ2-Cefoxitin with a remarkable degree of resistance to all β-lactamases . This resistance provides the antibiotic with a broad antibacterial spectrum, including activity against indole-positive Proteus strains, Serratia spp., and Bacteroides spp .

Cellular Effects

Δ2-Cefoxitin is a cell-wall-active agent and is bactericidal in its action . It is active against many strains of Gram-negative bacteria that have become refractory to other β-lactam antibiotics .

Molecular Mechanism

The molecular mechanism of Δ2-Cefoxitin involves the inhibition of bacterial cell wall synthesis. The antibiotic binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the last step of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

Marked resistance to enzymatic degradation, high bactericidal activity over a large range of inoculum levels, and favorable metabolic disposition makes Δ2-Cefoxitin a highly effective agent in vivo .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefoxitin involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefoxitin through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Benzene", "Acetic anhydride", "Dimethylformamide", "Sodium bicarbonate", "Water" ], "Reaction": [ "7-ACA is reacted with methyl vinyl ketone in the presence of sodium borohydride and methanol to form 7-aminodesacetoxycephalosporanic acid (7-ADCA).", "7-ADCA is then reacted with hydrochloric acid to form 7-aminodesacetoxycephalosporanic acid hydrochloride.", "The hydrochloride salt is then reacted with sodium hydroxide to form 7-aminodesacetoxycephalosporanic acid.", "7-aminodesacetoxycephalosporanic acid is then reacted with chloroacetic acid and triethylamine in benzene to form cefoxitin intermediate.", "The cefoxitin intermediate is then reacted with acetic anhydride and dimethylformamide in the presence of sodium bicarbonate and water to form Δ2-cefoxitin." ] } | |

Número CAS |

1422023-32-2 |

Fórmula molecular |

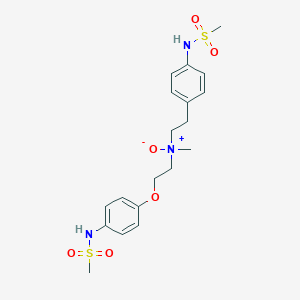

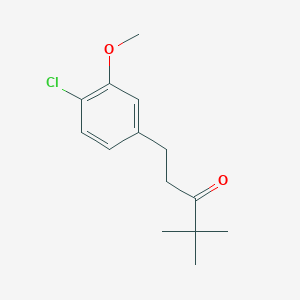

C16H17N3O7S2 |

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1 |

Clave InChI |

FNLHDPKGLFRMLP-XFJVYGCCSA-N |

SMILES isomérico |

CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |

SMILES canónico |

COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |

Sinónimos |

(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)